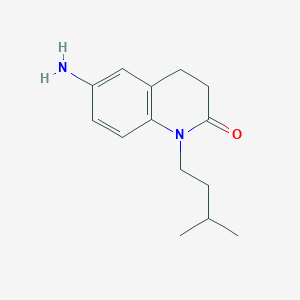
6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one, also known as 6-AMQ, is an organic compound belonging to the quinoline family. 6-AMQ is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. 6-AMQ has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Quinoline derivatives have been synthesized and evaluated for their potential as antimalarial agents, showcasing the versatility of the quinoline scaffold in medicinal chemistry. For instance, hydroxy analogues of primaquine, a well-known antimalarial drug, have been synthesized, with some compounds showing activity in forming methemoglobin in human erythrocytes, especially in subjects with glucose-6-phosphate dehydrogenase deficiency. This highlights the compound's role in exploring redox biology and its potential therapeutic implications (Allahyari et al., 1984).
Platelet Aggregation Inhibitors
Further research into 3,4-dihydroquinoline-2(1H)-one derivatives has identified compounds with selective inhibitory activity against platelet aggregation, alongside cardiotonic and chronotropic activities. This suggests applications in cardiovascular diseases, where inhibition of platelet aggregation can prevent thrombosis (Iyobe et al., 2001).
Antiviral Research
The antiviral potential of quinoline derivatives has also been explored, with some compounds showing high inhibitory activities against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). This indicates the compound's relevance in developing antiviral therapeutics, especially for emerging viral threats (Yoon et al., 2019).
Antimicrobial and Antifungal Agents
Quinoline derivatives have been synthesized and tested for their antimicrobial and antifungal activities, underscoring the chemical's potential in addressing infectious diseases. The structural modifications on the quinoline core have been shown to significantly impact the biological activities, suggesting a wide scope for designing new antimicrobial agents (Desai et al., 2021).
Novel Synthesis Approaches
Research into the synthesis of quinoline and its derivatives, including 3,4-dihydroquinolin-2(1H)-ones, has contributed to the development of novel synthetic methods. These methods enable the creation of complex molecules with potential applications in drug discovery and development (Suzuki et al., 1977).
Eigenschaften
IUPAC Name |
6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)7-8-16-13-5-4-12(15)9-11(13)3-6-14(16)17/h4-5,9-10H,3,6-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVQUOCYRUOZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(3-methylbutyl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
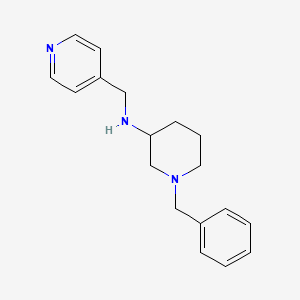
![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)
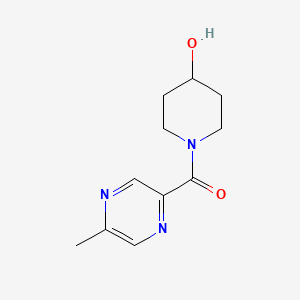
amine](/img/structure/B1462544.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)
![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)
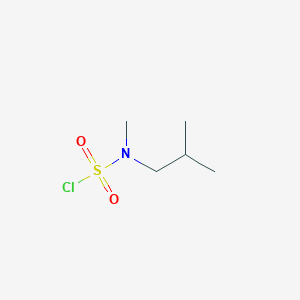
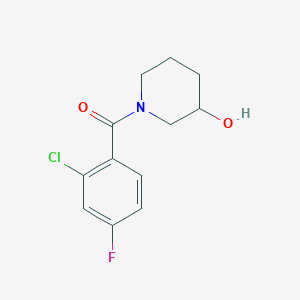
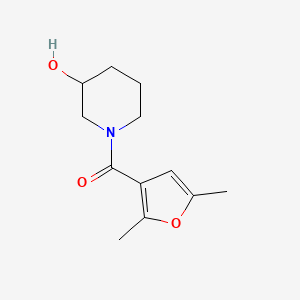
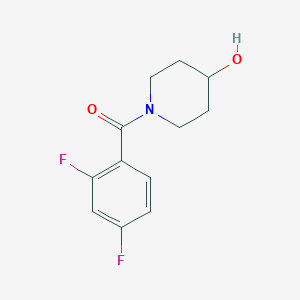
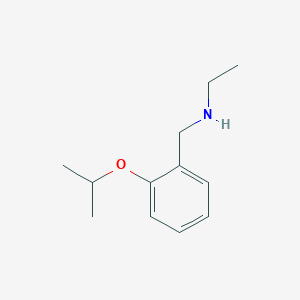
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)